Home > Products > Screening Compounds P72452 > 5,6,7,8-Tetrahydroquinazoline-2,4-diamine
5,6,7,8-Tetrahydroquinazoline-2,4-diamine - 1899-40-7

5,6,7,8-Tetrahydroquinazoline-2,4-diamine

Catalog Number: EVT-3384978
CAS Number: 1899-40-7
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-((1,3-Dihydroxypropan-2-yloxy)methyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound is a prochiral pyrimidine acyclonucleoside that serves as a starting material in lipase-catalyzed enantioselective transesterification reactions []. The reaction aims to selectively acylate one of the enantiotopic hydroxyl groups, leading to the formation of chiral monoesters.

2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines

  • Compound Description: This group of compounds represents a series of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines synthesized and evaluated for their antiparasitic and antitumor activities []. They were designed as lipophilic dihydrofolate reductase (DHFR) inhibitors, particularly against opportunistic infections in AIDS patients. Various arylmethyl substituents were incorporated to explore structure-activity relationships and improve potency and selectivity against target enzymes, including Pneumocystis carinii DHFR and Toxoplasma gondii DHFR.
  • Relevance: These compounds share the core structure of 5,6,7,8-tetrahydroquinazoline-2,4-diamine and also possess the 2,4-diamine moiety. They differ by the presence of an arylmethyl group at the 6-position of the tetrahydroquinazoline ring. (https://www.semanticscholar.org/paper/35bba3e730c7882b5ac132632075a1b741d407e6) []

2,4-Diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines

  • Compound Description: This class of compounds comprises 20 different 6-substituted 2,4-diaminotetrahydroquinazolines designed, synthesized, and evaluated as non-classical dihydrofolate reductase (DHFR) inhibitors []. These compounds were specifically investigated for their potential against Pneumocystis carinii and Toxoplasma gondii DHFR, as well as their antitumor properties. The 6-substituents in this series primarily consist of substituted anilinomethyls, incorporating various alkoxy (OCH3, OCH2CH3) and halogen (Cl, Br) groups on the phenyl ring. Other substituents include indolinomethyl and 1-naphthylaminomethyl groups.
  • Relevance: This group of compounds is closely related to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, sharing the same core structure and the 2,4-diamine functionality. The key difference lies in the presence of an aminomethyl group at the 6-position of the tetrahydroquinazoline ring. (https://www.semanticscholar.org/paper/e3816a22d6a5511386d8b5e401392675efbe4a91) []

N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (9)

  • Compound Description: This compound, alongside N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (6), was synthesized as a novel peptidomimetic building block []. It was derived from N-(4-oxocyclohexyl)acetamide (5) through a series of reactions aimed at constructing the tetrahydroquinazoline ring system.

N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (6)

  • Compound Description: This compound, similar to N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (9), was synthesized as a novel peptidomimetic building block []. It was also derived from N-(4-oxocyclohexyl)acetamide (5) through a series of reactions aimed at constructing the tetrahydroquinazoline ring system.

6-substituted 2,4-diaminoquinazolines, 2,4-diamino-5,6,7,8-tetrahydroquinazolines, and 2,4-diaminopteridines

  • Compound Description: This group comprises 28 compounds with variations in their core structures, including quinazolines, tetrahydroquinazolines, and pteridines, all substituted at the 6-position and bearing a 2,4-diamine group []. They were tested for their activity against Plasmodium falciparum. Among them, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline exhibited the most potent antimalarial activity.
  • Relevance: These compounds are considered structurally related to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine due to the presence of the 2,4-diamine group, which is a common pharmacophore in DHFR inhibitors. While they may have variations in their core ring systems (quinazoline, tetrahydroquinazoline, or pteridine), the shared 2,4-diamine substitution suggests potential for similar biological activities. (https://www.semanticscholar.org/paper/82e448e3dcc51d6325bf523c8b724ffed512baf1) []

4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene (13)

  • Compound Description: This compound is a 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivative with a two-carbon bridge in the carbocyclic ring []. It demonstrated potent and selective inhibition of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. Its potency and selectivity were comparable to trimethoprim, a drug used to treat infections caused by these parasites.
  • Relevance: This compound shares the 2,4-diamino-5,6,7,8-tetrahydroquinazoline core with 5,6,7,8-Tetrahydroquinazoline-2,4-diamine. The distinction arises from the presence of a two-carbon bridge between positions 1 and 4 of the tetrahydroquinazoline ring system, making it a tricyclic compound. (https://www.semanticscholar.org/paper/088b2339db685254c73b52c4ce936e16c1511e0e) []

3,5-Diamino-4,6-diazatricyclo[6.2.1.02,7]-undeca-2,4,6-triene (14)

  • Compound Description: This compound is an analog of 4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene (13), possessing a one-carbon bridge instead of a two-carbon bridge in the carbocyclic ring []. While it showed similar potency and selectivity against Toxoplasma gondii DHFR, it was a weaker and less selective inhibitor of Pneumocystis carinii DHFR compared to compound 13.
  • Relevance: This compound is structurally similar to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, sharing the 2,4-diamino-5,6,7,8-tetrahydroquinazoline core but featuring a one-carbon bridge between positions 1 and 4 of the tetrahydroquinazoline ring, making it a tricyclic compound. (https://www.semanticscholar.org/paper/088b2339db685254c73b52c4ce936e16c1511e0e) []

(6R,6S)-2,4-diamino-6-(1-indolinomethyl)-5,6,7,8-tetrahydroquinazoline (1)

  • Compound Description: This compound is a tetrahydroquinazoline antifolate with an indolinomethyl group at the 6-position []. It was crystallized as ternary complexes with NADPH and human dihydrofolate reductase (hDHFR) and Pneumocystis carinii DHFR (pcDHFR) for structural analysis, revealing preferential binding of the 6S-equatorial isomer.
  • Relevance: This compound is structurally analogous to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, sharing the 2,4-diamino-5,6,7,8-tetrahydroquinazoline core. It is distinguished by the presence of a (1-indolinomethyl) substituent at the 6-position. (https://www.semanticscholar.org/paper/cffd2410229278ad62a22ac8d9b23767d0a275ce) []

(6R,6S)-2,4-diamino-6-(3',4',5'-trimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline (2)

  • Compound Description: This compound is a tetrahydroquinazoline antifolate with a trimethoxybenzyl group at the 6-position []. It was crystallized as a binary complex with hDHFR, and structural analysis showed preferential binding of the 6S-equatorial isomer, similar to the indoline analog.
  • Relevance: This compound is structurally similar to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, sharing the 2,4-diamino-5,6,7,8-tetrahydroquinazoline core. The difference lies in the presence of a (3',4',5'-trimethoxybenzyl) substituent at the 6-position. (https://www.semanticscholar.org/paper/cffd2410229278ad62a22ac8d9b23767d0a275ce) []

(6R,6S)-5,8-Dideaza-5,6,7,8-tetrahydroaminopterin (1)

  • Relevance: While this compound lacks the nitrogen atoms at the 5 and 8 positions of the tetrahydroquinazoline ring system compared to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, it retains the 2,4-diamine substitution and the general tetrahydroquinazoline-like structure, suggesting potential for interaction with DHFR. (https://www.semanticscholar.org/paper/f58d486410e978428d787a8ebc567afc0285271b) []

(6R,6S)-5,8-dideaza-5,6,7,8-tetrahydromethotrexate (2)

  • Compound Description: This compound is the N10-methyl analog of (6R,6S)-5,8-Dideaza-5,6,7,8-tetrahydroaminopterin, exhibiting significantly greater potency as a dihydrofolate reductase (DHFR) inhibitor []. It was synthesized as a potential DHFR inhibitor and antitumor agent and demonstrated potent inhibitory activity against the growth of various tumor cell lines in vitro.

2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240)

  • Compound Description: ML240 is a p97 ATPase inhibitor that specifically targets the D2 domain of wild-type p97 []. Its potency is reduced by about 50-fold in the presence of p47, a major p97 cofactor.
  • Relevance: Although ML240 features a quinazoline core rather than the tetrahydroquinazoline of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, both compounds share a similar scaffold and the presence of an amino group at the 2-position of the quinazoline ring. This structural similarity suggests a potential for overlapping biological activities or targeting similar binding pockets. (https://www.semanticscholar.org/paper/86ff3672dd6e49681d291ef4ec32baf579483e4b) []

2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine (ML241)

  • Compound Description: ML241, similar to ML240, is a p97 ATPase inhibitor that specifically targets the D2 domain of wild-type p97 []. It also experiences a roughly 50-fold reduction in potency in the presence of the p47 cofactor.
  • Relevance: ML241, despite its more complex structure, shares a significant structural similarity with 5,6,7,8-Tetrahydroquinazoline-2,4-diamine. It features the 5,6,7,8-tetrahydroquinazoline core and has an amine group at the 4-position. This structural resemblance suggests a potential for shared biological activities or interactions with similar targets. (https://www.semanticscholar.org/paper/86ff3672dd6e49681d291ef4ec32baf579483e4b) []

N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ)

  • Compound Description: DBeQ is a p97 ATPase inhibitor that targets both the D1 and D2 domains of p97 []. Unlike ML240 and ML241, its potency is only slightly affected by the presence of the p47 cofactor, showing a decrease of only four- to six-fold.
  • Relevance: DBeQ, while featuring a quinazoline core instead of the tetrahydroquinazoline of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, shares a notable structural similarity by having the 2,4-diamine substitution on the quinazoline ring. This common feature suggests a potential for overlapping biological activities or interactions with similar targets. (https://www.semanticscholar.org/paper/86ff3672dd6e49681d291ef4ec32baf579483e4b) []

5,6,7,8-tetrahydro-7-(benzyl)-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2,4-diamine

  • Compound Description: This compound was identified as a potent inhibitor of the prototype arenavirus, lymphocytic choriomeningitis virus (LCMV) []. It was discovered through a high-throughput screening effort using a FRET biosensor designed to detect inhibitors of LCMV Z protein assembly. This compound effectively inhibited the assembly of the Z protein, which plays crucial roles in viral budding and suppression of host immune responses.
  • Relevance: This compound, while structurally distinct from 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, shares the 2,4-diamine substitution pattern, a key pharmacophore often found in antiviral and antiparasitic agents. This similarity highlights the significance of the 2,4-diamine motif in mediating interactions with viral or cellular targets. (https://www.semanticscholar.org/paper/2bb8f9760565c2806e413ba2fa29fd35eaf7bc05) []

2,4-Diketo-5,6,7,8-tetrahydroquinazoline

  • Compound Description: This compound is an alkylated derivative of uracil [].
Overview

5,6,7,8-Tetrahydroquinazoline-2,4-diamine is a heterocyclic compound characterized by a fused bicyclic structure comprising a quinazoline ring. It is recognized for its potential biological activities and applications in medicinal chemistry. The compound features two amino groups at positions 2 and 4, which enhance its reactivity and biological interactions.

Source

This compound has been synthesized through various methods, often involving reactions of substituted amines or amidines with appropriate carbonyl compounds. The literature indicates that 5,6,7,8-tetrahydroquinazoline derivatives can be obtained from reactions involving α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions, yielding products with high efficiency and purity .

Classification

5,6,7,8-Tetrahydroquinazoline-2,4-diamine belongs to the class of quinazoline derivatives, which are a subset of heterocyclic compounds. These compounds are often studied for their pharmacological properties and are classified based on their structural features and functional groups.

Synthesis Analysis

Methods

The synthesis of 5,6,7,8-tetrahydroquinazoline-2,4-diamine can be achieved through several methods:

  1. Reactions with α-aminoamidines: This method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in a solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (around 100 °C) for extended periods (up to 24 hours) to achieve good yields (47-80%) of the desired tetrahydroquinazoline derivatives .
  2. Reductive amination: Another approach includes reductive amination of protected intermediates derived from quinazoline precursors. For instance, the synthesis of 2,4-diaminotetrahydroquinazolines has been reported using a protected key intermediate that undergoes reductive amination with various amines .

Technical Details

The reactions often require careful control of temperature and reaction time to optimize yields and minimize side products. Characterization of the synthesized compounds typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.

Molecular Structure Analysis

Data

  • Molecular Formula: C8_{8}H10_{10}N4_{4}
  • Molecular Weight: Approximately 178.20 g/mol
  • Key Functional Groups: Two amino groups (-NH2_2) at positions 2 and 4.
Chemical Reactions Analysis

Reactions

5,6,7,8-Tetrahydroquinazoline-2,4-diamine participates in various chemical reactions due to its reactive amino groups. Notable reactions include:

  1. Amination Reactions: The amino groups can react with electrophiles to form new amine derivatives.
  2. Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or other nitrogen-containing heterocycles.

Technical Details

The reactivity of this compound is significantly influenced by the presence of electron-donating or withdrawing groups attached to the quinazoline ring. This affects both the kinetics and thermodynamics of subsequent reactions.

Mechanism of Action

Process

The mechanism of action for compounds derived from 5,6,7,8-tetrahydroquinazoline-2,4-diamine often involves inhibition of specific enzymes or receptors in biological systems. For example:

  • Inhibition of Dihydrofolate Reductase: Some derivatives have shown potent inhibitory activity against dihydrofolate reductase enzymes from pathogens like Pneumocystis carinii and Toxoplasma gondii, which are crucial for folate metabolism .

Data

Inhibitory concentrations (IC50_{50}) for some derivatives have been reported in the nanomolar range (e.g., IC50_{50} = 5.4 x 108^{-8} M), indicating significant potency against target enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in nonpolar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of amino groups.
Applications

Scientific Uses

5,6,7,8-Tetrahydroquinazoline-2,4-diamine has several notable applications:

  1. Pharmaceutical Development: It serves as a scaffold for developing novel drugs targeting various diseases due to its biological activity against specific enzymes.
  2. Agricultural Chemistry: Some derivatives have been explored for their insecticidal properties .
  3. Material Science: Investigated for potential use in synthesizing new polymers or materials due to its unique structural features.
Synthetic Methodologies and Optimization Strategies

Cyclocondensation Approaches Using Guanidine Derivatives and Carbonyl Precursors

The synthesis of 5,6,7,8-tetrahydroquinazoline-2,4-diamine core structures predominantly relies on cyclocondensation reactions between guanidine derivatives and carbonyl-containing precursors. A highly efficient approach involves reacting α-aminoamidines with bis-benzylidene cyclohexanones in pyridine at 100°C for 24 hours, yielding 47–80% of protected tetrahydroquinazoline derivatives [1]. This method exemplifies a Michael addition-initiated cascade process where the guanidine moiety attacks the enone fragment, followed by intramolecular cyclization and dehydration. The reaction proceeds through an intermediate dihydropyrimidine that undergoes subsequent aromatization. Key advantages include mild conditions and excellent functional group tolerance, with the cyclohexanone component accommodating diverse aryl substituents (H, OCH₃, Cl, NO₂) without compromising yield [1] [5].

Alternative pathways employ α,α′-bis(substituted-benzylidene)cycloalkanones reacting with malononitrile to form 2-amino-3-cyano-4H-pyrans, which undergo NH₄OAC-mediated cyclization to yield 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives [10]. This two-step sequence demonstrates adaptability for introducing carbonitrile functionality at the C3 position, expanding molecular diversity.

Table 1: Cyclocondensation Efficiency with Different Substituents

PrecursorProtecting GroupR GroupYield (%)
2aMsH70
2bMsOCH₃65
2cMsCl50
2dMsNO₂80
2aBocH57
2bBocOCH₃47
2cBocCl54

Reductive Amination for Functionalization at the C6 Position

Selective functionalization at the C6 position of 5,6,7,8-tetrahydroquinazoline-2,4-diamine is achieved through reductive amination strategies. This approach employs aldehyde or ketone reagents that react with the primary amino group generated after deprotection of synthesized intermediates. The Boc-protected derivatives (e.g., compounds 3e-g) undergo facile deprotection using trifluoroacetic acid or acidic methanol, liberating the free amine for subsequent modification [1]. The resulting 2,4-diamino-5,6,7,8-tetrahydroquinazoline scaffold exhibits nucleophilic character at the C6 nitrogen, enabling reactions with carbonyl compounds under reducing conditions.

Notably, deprotected compounds 4e-g demonstrate exceptional yields (88–95%) in reductive amination protocols using sodium cyanoborohydride in methanol/acetic acid [1] [3]. This high efficiency is attributed to the sterically accessible C6 position and the electron-donating effects of the adjacent diamino substituents. The methodology accommodates aromatic and aliphatic aldehydes, providing a versatile route to N-alkylated derivatives critical for structure-activity relationship studies in medicinal chemistry applications.

Catalytic Hydrogenation in Tetrahydroquinazoline Ring Formation

Catalytic hydrogenation serves dual roles in tetrahydroquinazoline synthesis: (1) construction of the saturated ring system and (2) reductive functionalization. A patented methodology employs palladium on carbon (5–10% Pd/C) under hydrogen pressure (1–5 atm) to reduce quinazoline precursors in methanol/water mixtures at 50–80°C [2]. This approach achieves near-quantitative conversions with catalyst loadings as low as 0.5 mol%, significantly outperforming classical methods using Raney nickel or homogeneous catalysts. Critical optimization involves pH control through sodium bicarbonate addition, which prevents catalyst poisoning and minimizes byproduct formation [2] [6].

Iridium-based catalytic systems have also been explored for asymmetric hydrogenations. [Cp*Ir(H₂O)₃]SO₄ complexes with chiral tetrahydroquinoline ligands facilitate enantioselective reductions, though their application to quinazoline systems remains exploratory [7]. The hydrogenation protocols demonstrate exceptional chemoselectivity, reducing only the C5-C8 double bonds while preserving the diamino-substituted pyrimidine ring and sensitive functional groups.

Table 2: Hydrogenation Conditions and Performance Metrics

Catalyst SystemPressure (atm)Temperature (°C)Time (h)Conversion (%)
5% Pd/C360498
10% Pd/C580299
Raney Ni10100875
[Cp*Ir(H₂O)₃]SO₄50401285

Protection/Deprotection Strategies for Amino Group Functionalization

Strategic protection of the exocyclic amino groups in 5,6,7,8-tetrahydroquinazoline-2,4-diamine synthesis prevents unwanted side reactions during ring formation. The mesyl (Ms) and tert-butoxycarbonyl (Boc) groups emerge as optimal protecting groups due to their orthogonal deprotection kinetics and stability under cyclocondensation conditions [1] [5]. Ms-protected α-aminoamidines withstand the elevated temperatures (100°C) required for cyclization with diarylidencyclohexanones, while Boc groups offer advantages in subsequent deprotection steps.

Deprotection methodologies are tailored to the specific protecting group:

  • Ms deprotection: Requires thiourea or strong alkalis (NaOH/MeOH) at reflux, which may lead to ring degradation if prolonged
  • Boc deprotection: Achieved under mild acidic conditions (25% TFA/DCM or HCl/dioxane) at ambient temperature, preserving the heterocyclic core [2] [5]

Post-deprotection, the liberated amines serve as handles for further derivatization through acylation, sulfonylation, or reductive amination. The selection of protecting groups significantly influences overall synthetic efficiency, as evidenced by the higher yields of Ms-protected derivatives (50–80%) compared to Boc-protected analogs (47–57%) in initial cyclization steps [1]. Nevertheless, Boc protection remains valuable for complex syntheses requiring sequential functionalization due to its compatibility with diverse reaction conditions.

Green Chemistry Approaches: Molecular Oxygen as an Oxidant in Aromatization

Sustainable aromatization protocols utilizing molecular oxygen represent significant advancements in tetrahydroquinazoline synthesis. Traditional methods relied on stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide, generating substantial metal waste. Contemporary approaches employ O₂ as the sole oxidant for dehydrogenating dihydroquinazoline intermediates, leveraging aerial oxidation during workup [1] [5]. This green methodology operates efficiently under solvent-free conditions or in ethanol/water mixtures at 60–80°C, achieving complete aromatization within 12–24 hours.

The mechanism involves base-mediated (e.g., NaOAc) intermolecular oxidative C–N bond formation, where O₂ regenerates the catalytic species while producing water as the only byproduct [2]. This approach exemplifies ideal atom economy, reducing the environmental factor (E-factor) to <1 compared to >5 for classical methods. Process intensification through continuous flow reactors enhances O₂ utilization efficiency by improving gas-liquid mass transfer, further aligning with green chemistry principles. Solvent-free mechanochemical grinding techniques have also demonstrated remarkable efficiency in small-scale syntheses, reducing reaction times to 2–4 hours [5] .

Table 3: Environmental Metrics Comparison of Aromatization Methods

Oxidation MethodReagent EquivalentsTemperature (°C)Time (h)E-Factor
DDQ2.58018.2
MnO₂10.0252415.6
O₂ (ball milling)0 (atmospheric)2520.3
O₂ (solvent)0 (atmospheric)80120.8

Comprehensive Compound List

Properties

CAS Number

1899-40-7

Product Name

5,6,7,8-Tetrahydroquinazoline-2,4-diamine

IUPAC Name

5,6,7,8-tetrahydroquinazoline-2,4-diamine

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

InChI

InChI=1S/C8H12N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H4,9,10,11,12)

InChI Key

ILYYGQJVLQUTAM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NC(=N2)N)N

Solubility

17.6 [ug/mL]

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.